P-(4-Biphenylylsulfamoyl)benzenearsonic acid
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Overview
Description
P-(4-Biphenylylsulfamoyl)benzenearsonic acid is an organic compound with the molecular formula C18H16AsNO5S It is known for its unique structure, which includes both biphenyl and arsonic acid moieties
Preparation Methods
The synthesis of P-(4-Biphenylylsulfamoyl)benzenearsonic acid typically involves the reaction of 4-aminobiphenyl with benzenearsonic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
P-(4-Biphenylylsulfamoyl)benzenearsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of the arsonic acid group.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or arsonic acid moieties are replaced with other groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
P-(4-Biphenylylsulfamoyl)benzenearsonic acid has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of P-(4-Biphenylylsulfamoyl)benzenearsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
P-(4-Biphenylylsulfamoyl)benzenearsonic acid can be compared with other similar compounds, such as:
Benzenearsonic acid: A simpler arsonic acid derivative with different properties and applications.
4-Aminobiphenyl: A biphenyl derivative used in the synthesis of this compound.
Sulfanilamide: A sulfonamide compound with antimicrobial properties.
The uniqueness of this compound lies in its combined biphenyl and arsonic acid structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5339-65-1 |
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Molecular Formula |
C18H16AsNO5S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[4-[(4-phenylphenyl)sulfamoyl]phenyl]arsonic acid |
InChI |
InChI=1S/C18H16AsNO5S/c21-19(22,23)16-8-12-18(13-9-16)26(24,25)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H,(H2,21,22,23) |
InChI Key |
IGKUASBKQOJZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[As](=O)(O)O |
Origin of Product |
United States |
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